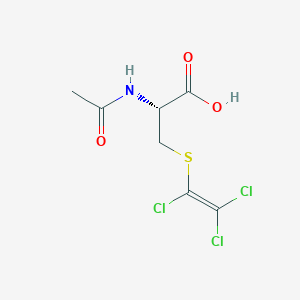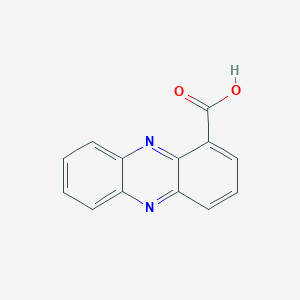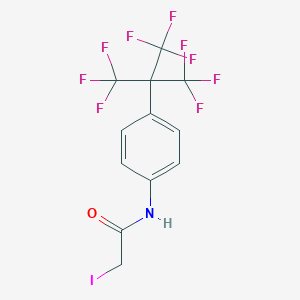
4-Perfluoro-tert-butyl-phenyliodoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Perfluoro-tert-butyl-phenyliodoacetamide, commonly known as PIFA, is a versatile synthetic reagent used in organic chemistry. It is a white crystalline solid that is soluble in many organic solvents. PIFA is widely used in laboratory experiments due to its unique properties and ease of use.
Wirkmechanismus
PIFA is a powerful oxidizing agent that can selectively oxidize primary and secondary alcohols to aldehydes and ketones, respectively. The reaction proceeds via the formation of a hypervalent iodine intermediate, which then reacts with the alcohol substrate to form the desired product.
Biochemische Und Physiologische Effekte
PIFA is not used in drug development, and as such, there is limited information on its biochemical and physiological effects. However, studies have shown that PIFA is relatively non-toxic, making it a safe reagent to use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PIFA is its ease of use and high yield. It is a versatile reagent that can be used in a variety of organic synthesis reactions. However, PIFA is also known to be sensitive to moisture and air, which can affect its reactivity. As such, it is essential to handle PIFA with care and to store it in a dry and air-tight container.
Zukünftige Richtungen
There are several potential future directions for PIFA research. One area of interest is the development of new synthetic routes to PIFA that are more efficient and sustainable. Another area of interest is the application of PIFA in the synthesis of new pharmaceuticals and natural products. Finally, there is also potential for PIFA to be used in the development of new materials, such as polymers and coatings.
Conclusion:
In conclusion, PIFA is a versatile synthetic reagent that has found widespread use in organic synthesis. It is a powerful oxidizing agent that can selectively oxidize alcohols to aldehydes or ketones. PIFA is relatively non-toxic, making it a safe reagent to use in laboratory experiments. There are several potential future directions for PIFA research, including the development of new synthetic routes and the application of PIFA in the synthesis of new pharmaceuticals and materials.
Synthesemethoden
The synthesis of PIFA is a straightforward process that involves the reaction of iodine with 4-perfluoro-tert-butyl-aniline in the presence of acetic acid. The resulting product is then treated with acetamide to form PIFA. The yield of PIFA is typically high, and the purity can be easily checked using standard analytical techniques.
Wissenschaftliche Forschungsanwendungen
PIFA has found widespread use in organic synthesis due to its ability to selectively oxidize alcohols to aldehydes or ketones. It is also used in the preparation of a variety of heterocyclic compounds. PIFA has been used in the synthesis of natural products and pharmaceuticals, making it an essential reagent in drug discovery.
Eigenschaften
CAS-Nummer |
148562-02-1 |
|---|---|
Produktname |
4-Perfluoro-tert-butyl-phenyliodoacetamide |
Molekularformel |
C12H7F9INO |
Molekulargewicht |
479.08 g/mol |
IUPAC-Name |
N-[4-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]phenyl]-2-iodoacetamide |
InChI |
InChI=1S/C12H7F9INO/c13-10(14,15)9(11(16,17)18,12(19,20)21)6-1-3-7(4-2-6)23-8(24)5-22/h1-4H,5H2,(H,23,24) |
InChI-Schlüssel |
ULGWXFMWJVUIKD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)NC(=O)CI |
Kanonische SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)NC(=O)CI |
Andere CAS-Nummern |
148562-02-1 |
Synonyme |
4-perfluoro-tert-butyl-phenyliodoacetamide 4-PFP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



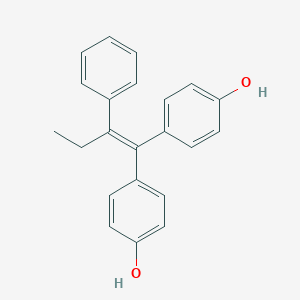
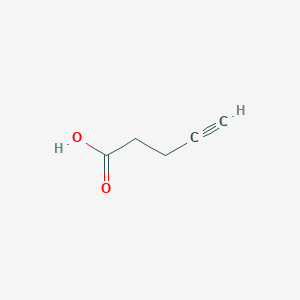
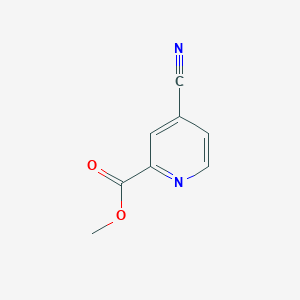
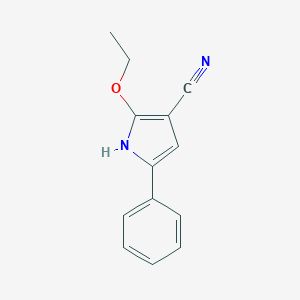
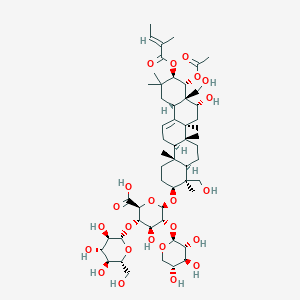
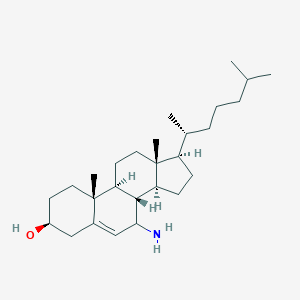
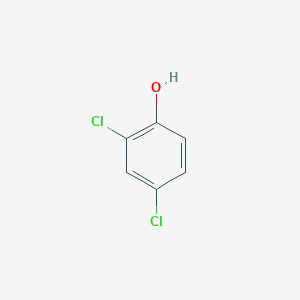
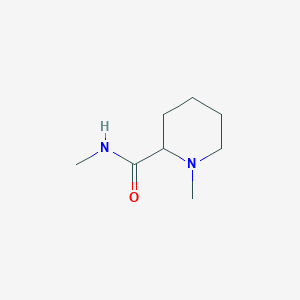
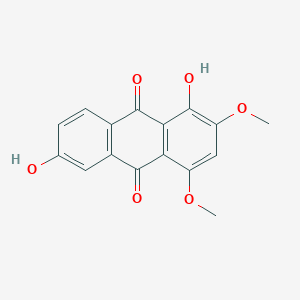
![5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate](/img/structure/B122991.png)
